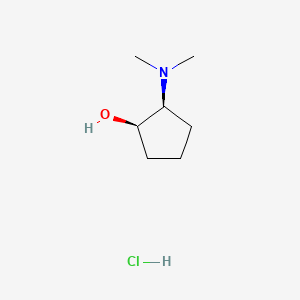
cis-2-(Dimethylamino)cyclopentan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a cyclopentanol derivative where the hydroxyl group is positioned on the first carbon and the dimethylamino group on the second carbon in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This reaction uses a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with Et3N as an additive .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can also form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
cis-Cyclopentane-1,2-diamine: Similar in structure but with two amino groups instead of a hydroxyl and an amino group.
cis-Cyclopentanol: Lacks the dimethylamino group, making it less versatile in certain reactions.
cis-4-Hydroxycyclohexanecarboxylic acid: A larger ring structure with different functional groups.
Uniqueness
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1R,2S)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChI Key |
OMWDPKYCGZBEIQ-UOERWJHTSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@H]1O.Cl |
Canonical SMILES |
CN(C)C1CCCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















